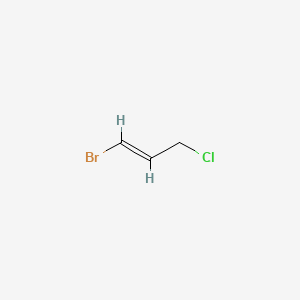

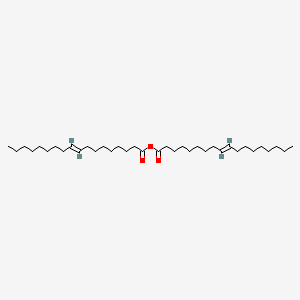

![molecular formula C24H22NO2P B1312368 (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 252288-04-3](/img/structure/B1312368.png)

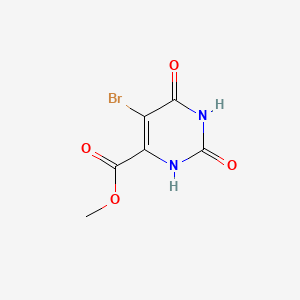

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

货号 B1312368

CAS 编号:

252288-04-3

分子量: 387.4 g/mol

InChI 键: SQKCCVLITFBZPD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

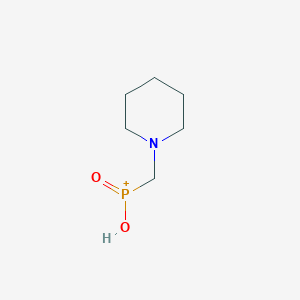

“(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphine-phosphoramidite ligand . It has an empirical formula of C46H36NO2P3 and a molecular weight of 727.70 . This compound is used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Molecular Structure Analysis

The molecular structure of this compound includes a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core with an amine group attached . The presence of phosphorus and nitrogen atoms in the molecule suggests that it can act as a ligand, binding to metal atoms in a coordination complex .Chemical Reactions Analysis

This compound is used as a ligand in the rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters . This reaction is stereoselective, meaning it preferentially produces one stereoisomer over another .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 245-249 °C and should be stored at 2-8°C .科研应用

Synthesis and Characterization

- Synthesis and Spectral Characterization : The compound and its derivatives have been synthesized and characterized, demonstrating their potential in antimicrobial activity. Notable work includes the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides, showcasing their effectiveness in yield and antimicrobial properties (Haranath et al., 2005).

- Antimicrobial Activities : Research into diethyl α-aminophosphonates derived from related compounds has reported cyclizations yielding derivatives with evaluated antimicrobial activities, indicating their potential as bactericidal agents (Kasthuraiah et al., 2007).

Catalytic Applications

- Asymmetric Catalysis : Studies have explored the compound's use in asymmetric catalysis, such as in the Rh(I)-catalyzed hydrosilation of ketones, highlighting differences in chiral induction and suggesting steric nature mechanisms for chiral cooperativity (Shum et al., 2003).

- Chemical Stability and Catalytic Efficiency : The chemical stability of phosphine-phosphoramidites, derived from similar structures, has been attributed to their conformation, enhancing their effectiveness in asymmetric catalysis, particularly in the hydrogenation of imines (Balogh et al., 2017).

Structural and Mechanistic Insights

- Crystallographic Analysis : The compound's solid-state polymorphism and crystallographic analysis provide insights into its structural properties, which are crucial for understanding its reactivity and applications in materials science (Eberhardt et al., 2007).

- Insight into Reaction Mechanisms : Detailed mechanistic studies, such as those on the condensation leading to aminomethylenebisphosphonates, shed light on the reaction pathways and structural requirements for synthesizing related phosphorus-containing compounds, which are of interest due to their wide-ranging potential applications (Dabrowska et al., 2009).

性质

IUPAC Name |

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h5-16H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKCCVLITFBZPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453657 |

Source

|

| Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |

CAS RN |

252288-04-3 |

Source

|

| Record name | N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

Elaidic Anhydride

6085-36-5

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

58267-95-1

4-Fluoro-3-methylcinnamic acid

152152-18-6

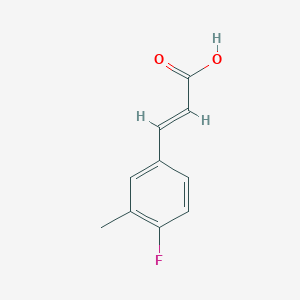

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)